molecular formula C12H16N5O9P B1205642 N(6)-Carboxymethyl-5'-amp CAS No. 77133-59-6

N(6)-Carboxymethyl-5'-amp

Cat. No.: B1205642
CAS No.: 77133-59-6
M. Wt: 405.26 g/mol
InChI Key: WLOAEWNLYCRMGZ-JJNLEZRASA-N
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Description

N(6)-Carboxymethyl-5'-AMP (CAS 77133-59-6, DTXSID00227912) is a chemically modified derivative of adenosine monophosphate (AMP). Its structure features a carboxymethyl group (-CH₂-COOH) attached to the N⁶ position of the adenine base, along with a glycine moiety integrated into the substituent (Figure 1). The full IUPAC name is 2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid, reflecting its ribofuranosyl-phosphate backbone and carboxymethyl modification .

Its synthesis typically involves carboxymethylation of AMP under controlled conditions, though specific protocols remain proprietary in many studies.

Properties

CAS No.

77133-59-6

Molecular Formula

C12H16N5O9P

Molecular Weight

405.26 g/mol

IUPAC Name

2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid

InChI

InChI=1S/C12H16N5O9P/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(26-12)2-25-27(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,13,14,15)(H2,22,23,24)/t5-,8-,9-,12-/m1/s1

InChI Key

WLOAEWNLYCRMGZ-JJNLEZRASA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCC(=O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O

Other CAS No.

77133-59-6

Synonyms

N(6)-carboxymethyl-5'-adenosine monophosphate
N(6)-carboxymethyl-5'-AMP
NCMAMP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The carboxymethyl modification distinguishes N(6)-Carboxymethyl-5'-AMP from other AMP derivatives. Below is a comparative analysis:

Compound Modification Key Functional Groups Applications
This compound N⁶-carboxymethyl -COOH, phosphate, ribose Protein binding studies, surface coupling
5'-AMP None Phosphate, ribose Energy transfer, signaling
N⁶-Methyl-5'-AMP N⁶-methyl -CH₃ Enzyme inhibition studies
2'-Deoxy-AMP 2'-deoxyribose Phosphate, deoxyribose DNA synthesis, polymerase assays
CM-5 Chip Matrix Carboxymethyl-dextran surface -COOH (surface-bound) Biacore-based protein immobilization
Key Observations:
  • Charge and Solubility : The carboxymethyl group introduces a negative charge at physiological pH, enhancing hydrophilicity compared to unmodified AMP. This contrasts with N⁶-Methyl-5'-AMP, which is more hydrophobic.
  • Protein Interaction: The -COOH group enables covalent coupling to amine-bearing molecules (e.g., proteins), akin to the CM-5 chip’s dextran matrix used in Biacore assays . This property is absent in non-carboxylated AMP derivatives.

Research Findings

  • Binding Affinity: In Biacore-based studies, carboxymethylated surfaces (CM-5 chips) demonstrate high protein immobilization efficiency (3000 response units for gp4 binding) .
  • Thermodynamic Stability : Computational modeling predicts that the carboxymethyl group stabilizes the compound’s interaction with magnesium ions (via -COOH coordination), a feature critical for kinase and phosphatase interactions.

Limitations in Current Knowledge

  • No peer-reviewed studies directly compare this compound with N⁶-Methyl-5'-AMP or other derivatives in enzymatic assays.
  • Applications in vivo (e.g., cell signaling) remain unexplored, unlike well-characterized AMP analogs like 8-Br-AMP.

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